molecular formula C12H23NO4 B1141366 N-Oxytriacetoneamine Glycerol Ketal CAS No. 150980-90-8

N-Oxytriacetoneamine Glycerol Ketal

Cat. No.: B1141366
CAS No.: 150980-90-8
M. Wt: 245.32 g/mol
InChI Key: QZSJOMHHDUGALT-UHFFFAOYSA-N
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Description

N-Oxytriacetoneamine Glycerol Ketal is a chemical compound with the molecular formula C12H22NO4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is often used in proteomics research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Oxytriacetoneamine Glycerol Ketal can be synthesized through the ketalization reaction between glycerol and acetone. This reaction typically involves the use of homogeneous or heterogeneous catalysts. Common catalysts include p-toluene sulphuric acid, hydrochloric acid, and sulphuric acid for homogeneous catalysis, and zeolite beta, mordenite, ZSM-5, SAPO-34, SAPO-11, and Y-zeolite for heterogeneous catalysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow technology. For example, using an Asia 110 continuous flow system, a mixture of acetone and glycerol in N,N-dimethylformamide (DMF) is pumped through a packed bed reactor containing Amberlyst 15 at 50°C and atmospheric pressure. This method achieves high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Oxytriacetoneamine Glycerol Ketal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acids like hydrochloric acid and sulphuric acid, as well as bases and other catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, ketalization reactions with acetone produce solketal, a key component used in various applications .

Scientific Research Applications

N-Oxytriacetoneamine Glycerol Ketal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Oxytriacetoneamine Glycerol Ketal involves its interaction with molecular targets and pathways. The compound can form cyclic acetals and ketals, which are stable and lack reactivity in neutral to strongly basic environments. This stability makes it useful as a protective group in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Oxytriacetoneamine Glycerol Ketal is unique due to its specific molecular structure and properties, which make it particularly useful in proteomics research and as a fuel additive. Its ability to form stable cyclic structures sets it apart from other similar compounds .

Properties

CAS No.

150980-90-8

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(8-hydroxy-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-3-yl)methanol

InChI

InChI=1S/C12H23NO4/c1-10(2)7-12(8-11(3,4)13(10)15)16-6-9(5-14)17-12/h9,14-15H,5-8H2,1-4H3

InChI Key

QZSJOMHHDUGALT-UHFFFAOYSA-N

SMILES

CC1(CC2(CC(N1[O])(C)C)OCC(O2)CO)C

Canonical SMILES

CC1(CC2(CC(N1O)(C)C)OCC(O2)CO)C

Synonyms

2-(Hydroxymethyl)-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yloxy;  2,2,6,6-Tetramethylpiperidine 1-Oxylglycerol Ketal;  TEMPO-glycerol Ketal

Origin of Product

United States

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